molecular formula C9H17NOS B14352378 O-Pentyl prop-2-en-1-ylcarbamothioate CAS No. 90477-98-8

O-Pentyl prop-2-en-1-ylcarbamothioate

Cat. No.: B14352378
CAS No.: 90477-98-8
M. Wt: 187.30 g/mol
InChI Key: YCJOHAAGGKJLDF-UHFFFAOYSA-N
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Description

O-Pentyl prop-2-en-1-ylcarbamothioate is an organic compound with the molecular formula C9H17NOS It is characterized by the presence of a carbamothioate group, which is a functional group containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Pentyl prop-2-en-1-ylcarbamothioate typically involves the reaction of prop-2-en-1-ylamine with pentyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-Pentyl prop-2-en-1-ylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioate group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can replace the pentyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamothioates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O-Pentyl prop-2-en-1-ylcarbamothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Pentyl prop-2-en-1-ylcarbamothioate involves its interaction with specific molecular targets. The carbamothioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • O-Butyl prop-2-en-1-ylcarbamothioate
  • O-Hexyl prop-2-en-1-ylcarbamothioate
  • O-Pentyl prop-2-en-1-ylcarbamodithioate

Uniqueness

O-Pentyl prop-2-en-1-ylcarbamothioate is unique due to its specific alkyl chain length and the presence of the carbamothioate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90477-98-8

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

O-pentyl N-prop-2-enylcarbamothioate

InChI

InChI=1S/C9H17NOS/c1-3-5-6-8-11-9(12)10-7-4-2/h4H,2-3,5-8H2,1H3,(H,10,12)

InChI Key

YCJOHAAGGKJLDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=S)NCC=C

Origin of Product

United States

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